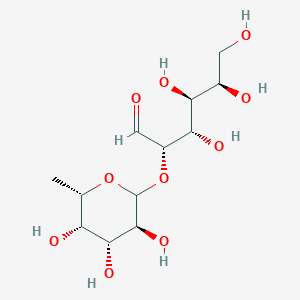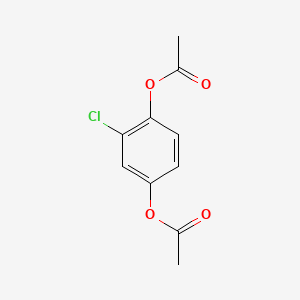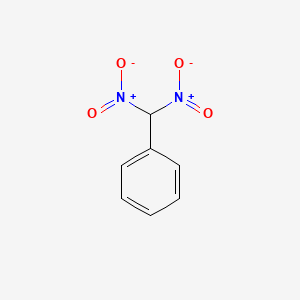
(Dinitromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dinitromethyl)benzene, also known as 1-(dinitromethyl)benzene, is an organic compound with the molecular formula C7H6N2O4. It consists of a benzene ring substituted with a dinitromethyl group (-C(NO2)2). This compound is known for its high nitrogen and oxygen content, which contributes to its energetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Dinitromethyl)benzene can be synthesized through various methods. One common approach involves the nitration of benzyl chloride to form benzyl nitrate, followed by further nitration to yield this compound. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and controlled nitration processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (Dinitromethyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
(Dinitromethyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Mécanisme D'action
The mechanism of action of (dinitromethyl)benzene involves its interaction with molecular targets and pathways. The dinitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The high nitrogen and oxygen content contribute to its energetic properties, making it useful in the formulation of energetic materials .
Comparaison Avec Des Composés Similaires
Dinitrotoluene: Similar in structure but with a methyl group instead of a dinitromethyl group.
Trinitrotoluene (TNT): Contains three nitro groups attached to a toluene ring.
Nitrobenzene: Contains a single nitro group attached to a benzene ring.
Uniqueness: (Dinitromethyl)benzene is unique due to its high nitrogen and oxygen content, which imparts significant energetic properties. Its ability to undergo various chemical reactions and form reactive intermediates makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
611-38-1 |
|---|---|
Formule moléculaire |
C7H6N2O4 |
Poids moléculaire |
182.13 g/mol |
Nom IUPAC |
dinitromethylbenzene |
InChI |
InChI=1S/C7H6N2O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H |
Clé InChI |
VMMLSJNPNVTYMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



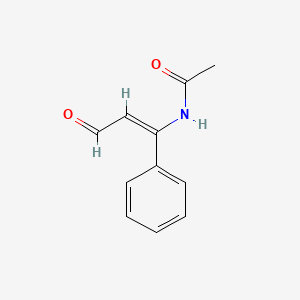
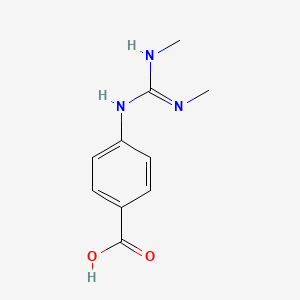
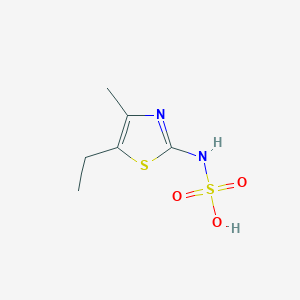
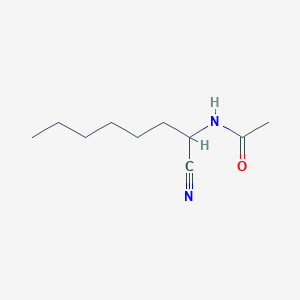

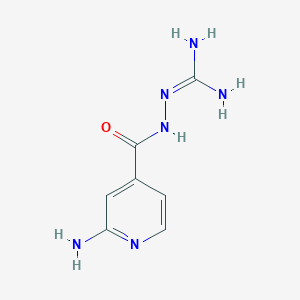
![2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)
![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)

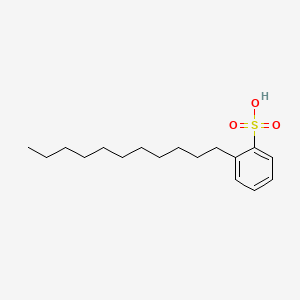
![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)
